2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds like the subject chemical often involves multi-step reactions, starting from simpler precursors. Chemoselective reactions of related compounds have been studied, highlighting the potential pathways for synthesizing similar complex molecules through chemoselective approaches, guided by 'ab initio' calculations for predicting reactivity and product formation (Hajji et al., 2002). Moreover, the practical synthesis of key components for HIV protease inhibitors showcases methodologies that could be adapted for synthesizing components of our subject compound (Shibata et al., 1998).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a molecule, crucial for understanding its chemical behavior and interaction. Techniques such as NMR spectroscopy and X-ray crystallography are instrumental in this analysis. While specific studies on the subject compound's structure are not cited, the methodologies used in characterizing similar complex molecules provide a foundation for its structural analysis (Baba et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving the subject compound would be influenced by its functional groups, such as amino, hydroxy, and carboxylic acid moieties. Studies on related compounds, such as the reduction of 2-chloro-N-phenylpropanamide, offer insights into the reactivity and potential chemical transformations the subject molecule could undergo (Vilhelmsen et al., 2008).
Scientific Research Applications
Advanced Oxidation Processes for Degradation
Advanced oxidation processes (AOPs) are a significant area of research in environmental science for degrading recalcitrant compounds in water, including complex pharmaceuticals and chemicals resembling the structure of the specified compound. AOPs lead to the generation of various by-products, mechanisms, and kinetics, which are essential for understanding the degradation pathways and potential environmental impacts of such chemicals. The degradation pathways, based on computational methods, align with proposed pathways and frequently detected by-products in AOP-treated compounds, highlighting the importance of this research in enhancing degradation systems for environmental protection (Qutob et al., 2022).
Toxicity and Environmental Impact of Drug Metabolites
The environmental impact and toxicity of drug metabolites, including those similar in structure or function to the mentioned compound, are critical areas of investigation. Studies focusing on compounds like metformin, which share similarities in terms of pharmacological activity and environmental persistence, reveal the presence of transformation products in water bodies and their potential toxic effects on aquatic life and human health. This research underscores the necessity of understanding the lifecycle, environmental pathways, and effective removal methods of these compounds to mitigate their impact (Elizalde-Velázquez & Gómez-Oliván, 2019).
Antituberculosis Activity of Organotin Complexes
Organotin complexes exhibit promising antituberculosis activity, presenting a potential area of application for compounds with similar functionalities. The antituberculosis efficacy of organotin complexes, when linked with pharmacologically active ligands, demonstrates significant biological activity against Mycobacterium tuberculosis. This research suggests that the structural diversity and the organic groups attached to tin in the complex play a crucial role in determining the antituberculosis activity, pointing to the potential therapeutic applications of such compounds (Iqbal, Ali, & Shahzadi, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33I2N5O6/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAFERGAOGMJBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33I2N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401641 | |
Record name | [3,5-Diodo-Tyr1]-DAGO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide | |
CAS RN |
103213-42-9 | |
Record name | [3,5-Diodo-Tyr1]-DAGO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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